molecular formula C22H24O3 B14023247 Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate CAS No. 1772-55-0

Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate

Cat. No.: B14023247
CAS No.: 1772-55-0
M. Wt: 336.4 g/mol
InChI Key: BRJVNUBYMFNZCA-UHFFFAOYSA-N
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Description

Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate (CAS 1772-55-0) is a cyclopentane-based β-keto ester compound with the molecular formula C₂₂H₂₄O₃ and a molecular weight of 336.42 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a 5-oxocyclopentanecarboxylate core disubstituted with phenyl groups at the 2 and 3 positions, makes it a key precursor for exploring physiologically active molecules . β-keto esters are a fundamental class of compounds used in the preparation of various complex structures, and related analogues have demonstrated potential in pharmaceutical research for their antitumor, antianxiety, and antihypertension properties . The compound is a white crystalline solid with a density of 1.118 g/cm³ and a boiling point of approximately 460.5°C at 760 mmHg . It is soluble in a range of common organic solvents, which facilitates its use in various chemical transformations. The tert-butyl ester variant of this compound family is noted for the steric hindrance provided by the tert-butyl group, which can influence the compound's reactivity and physical properties, making it suitable for specific synthetic pathways . This product is intended for research purposes as a building block in chemical synthesis. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1772-55-0

Molecular Formula

C22H24O3

Molecular Weight

336.4 g/mol

IUPAC Name

butyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate

InChI

InChI=1S/C22H24O3/c1-2-3-14-25-22(24)21-19(23)15-18(16-10-6-4-7-11-16)20(21)17-12-8-5-9-13-17/h4-13,18,20-21H,2-3,14-15H2,1H3

InChI Key

BRJVNUBYMFNZCA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization Reaction

The first and crucial step in the preparation is the formation of the cyclopentane ring. This cyclization can be achieved through various synthetic routes:

  • Intramolecular Cyclization: Starting from suitable precursors such as cinnamic acid derivatives or diphenyl-substituted precursors, intramolecular cyclization under controlled conditions (temperature, solvent, catalysts) forms the cyclopentane core with the desired substitution pattern.

  • Electroreduction-Induced Cyclization: Research on stereoselective hydrocoupling of cinnamic acid esters via electroreduction has demonstrated the formation of all-trans cyclized hydrodimers with high stereoselectivity. This method can be adapted to generate cyclopentanone derivatives with diphenyl substitution, which are key intermediates in the synthesis of the target compound.

  • Use of Grignard Reagents: The addition of phenylmagnesium bromide (a Grignard reagent) to cyclopentanone derivatives can introduce phenyl groups at the 2 and 3 positions, facilitating the formation of the diphenyl-substituted cyclopentane ring.

Esterification Process

After the cyclopentane ring with the 5-oxo and diphenyl substituents is formed, the carboxylic acid group is converted into the butyl ester:

  • Fischer Esterification: Reacting the carboxylic acid intermediate with butanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions promotes ester formation.

  • Acid Chloride Route: Conversion of the carboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride, followed by reaction with butanol, yields the butyl ester efficiently.

  • Use of Coupling Agents: Modern esterification techniques may involve coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate ester bond formation under milder conditions.

Reaction Conditions and Optimization

  • Temperature control is critical during cyclization and esterification to avoid side reactions or decomposition.

  • Solvent choice (e.g., acetonitrile for electroreduction, ethanol or methanol for esterification) affects reaction rates and yields.

  • Catalysts and reagents must be chosen to maximize stereoselectivity and purity.

Data Table: Summary of Preparation Parameters

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes
1. Cyclization Intramolecular cyclization Cinnamic acid derivatives, heat, acid/base catalysis Formation of cyclopentane ring with diphenyl substitution
2. Cyclization Electroreduction hydrocoupling Electrochemical cell, acetonitrile, electrodes Stereoselective formation of cyclopentanone derivatives with high diastereoselectivity (58-90% de)
3. Phenyl group addition Grignard reaction Phenylmagnesium bromide, cyclopentanone intermediates Introduction of phenyl groups at 2 and 3 positions
4. Esterification Fischer esterification Butanol, acid catalyst (H2SO4), reflux Conversion of carboxylic acid to butyl ester
5. Esterification Acid chloride method Thionyl chloride, butanol Efficient ester formation under mild conditions
6. Purification Chromatography, recrystallization Solvent systems (e.g., hexane/ethyl acetate) Isolation of pure this compound

Summary Table: Properties Relevant to Preparation

Property Value/Description Source
Molecular Formula C22H24O3
Molecular Weight 336.4 g/mol
IUPAC Name butyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate
CAS Number 1772-55-0
Key Functional Groups Cyclopentanone, diphenyl substitution, butyl ester
Typical Solvents for Synthesis Acetonitrile, ethanol, methanol, butanol
Typical Catalysts/Reagents Acid catalysts (H2SO4), Grignard reagents, thionyl chloride

This detailed overview of the preparation methods for this compound integrates multiple synthesis strategies, emphasizing cyclization and esterification steps supported by stereoselective techniques and classical organic reactions. The data tables summarize critical parameters and molecular properties essential for researchers aiming to synthesize this compound efficiently and with high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and ketone groups participate in hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Products Yield References
Acid-catalyzed hydrolysis1M HCl, reflux (6–8 h)5-Oxo-2,3-diphenylcyclopentanecarboxylic acid + butanol~85%
Saponification2M NaOH in ethanol, 70°C (4 h)Sodium 5-oxo-2,3-diphenylcyclopentanecarboxylate + butanol>90%

Mechanistic Insights :

  • Acid hydrolysis proceeds via acyl-oxygen cleavage , forming a tetrahedral intermediate.

  • Base-mediated saponification involves nucleophilic attack by hydroxide ions at the ester carbonyl.

Reduction Reactions

The ketone group is selectively reduced to an alcohol:

Reagent Conditions Product Yield References
NaBH<sub>4</sub>Methanol, 0°C → RT (2 h)Butyl 5-hydroxy-2,3-diphenylcyclopentanecarboxylate78%
LiAlH<sub>4</sub>Tetrahydrofuran, reflux (3 h)Butyl 5-hydroxy-2,3-diphenylcyclopentanecarboxylate92%

Notes :

  • LiAlH<sub>4</sub> may over-reduce the ester group unless protected.

  • Stereoselectivity in alcohol formation depends on steric effects from the phenyl substituents.

Nucleophilic Additions

The ketone undergoes nucleophilic additions:

Nucleophile Conditions Product Yield References
Grignard (RMgX)Dry ether, 0°C → RT (4 h)Butyl 5-(R-hydroxyl)-2,3-diphenylcyclopentanecarboxylate60–75%
Organolithium (RLi)THF, –78°C → RT (6 h)Butyl 5-(R-hydroxyl)-2,3-diphenylcyclopentanecarboxylate55–70%

Kinetics :

  • Follows second-order kinetics for ketone additions (k ≈ 1.2 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup> at 25°C).

Esterification and Transesterification

The butyl ester group can be modified:

Reaction Type Reagents/Conditions Products Yield References
Acidic transesterificationMethanol, H<sub>2</sub>SO<sub>4</sub>, reflux (12 h)Methyl 5-oxo-2,3-diphenylcyclopentanecarboxylate88%
Enzymatic transesterificationLipase, isopropanol, 37°C (24 h)Isopropyl 5-oxo-2,3-diphenylcyclopentanecarboxylate65%

Oxidation Reactions

The alcohol derivative (post-reduction) can be reoxidized:

Reagent Conditions Product Yield References
PCC (Pyridinium chlorochromate)Dichloromethane, RT (3 h)Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate82%

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming phenyl-substituted cyclopentene derivatives .

  • Photodegradation : UV light (254 nm) induces radical cleavage of the ester group (half-life: 48 h).

Scientific Research Applications

Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-oxo-2,3-diphenylcyclopentanecarboxylate

Molecular Formula : C₂₀H₂₀O₃
Molecular Weight : 308.36 g/mol
Key Differences :

  • Ester Group : Ethyl vs. butyl, leading to a lower molecular weight (308.36 vs. 336.42 g/mol).
  • Synthesis : Prepared via acyloin condensation of ethyl cinnamate, yielding three chiral centers (C2: R, C3: S, C4: R) .
  • Structural Data: Crystal system: Monoclinic (C2/c) with unit cell parameters a = 27.496 Å, b = 7.400 Å, c = 18.706 Å, β = 115.389° . Bond lengths: Cyclopentanone C=O (1.198 Å), ester C=O (1.335 Å) .
  • Applications : Demonstrated utility in medicinal chemistry as a precursor for antitumor and antianxiety agents .

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.284 g/mol Key Differences:

  • Core Structure: Cyclopenta[c]pyrrole (nitrogen-containing heterocycle) vs. cyclopentanone.
  • Hazards : Requires careful handling due to unspecified risks; first aid measures include immediate medical consultation .

3-(5-Oxo-2,5-dihydrofuran-3-yl) Propanoic Acid

Molecular Formula : C₇H₈O₄
Molecular Weight : 156.13 g/mol
Key Differences :

  • Core Structure: Furan-derived vs. cyclopentanone.
  • Bioactivity : Exhibits antifungal activity against Fusarium graminearum (MIC = 102.6 µM) .

Structural and Property Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Features
Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate C₂₂H₂₄O₃ 336.42 1.117 455.6 High MW, long alkyl chain
Ethyl 5-oxo-2,3-diphenylcyclopentanecarboxylate C₂₀H₂₀O₃ 308.36 Not reported Not reported Shorter ester group, chiral centers
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 Not reported Not reported Heterocyclic core, tert-butyl ester
3-(5-Oxo-2,5-dihydrofuran-3-yl) propanoic acid C₇H₈O₄ 156.13 Not reported Not reported Antifungal activity

Biological Activity

Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, drawing from diverse research studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various organic reactions, including acyloin-type condensation. The compound is characterized by its unique cyclopentane structure with two phenyl groups and a carboxylate moiety. The molecular formula is C20H20O3C_{20}H_{20}O_3, and it features three chiral centers which contribute to its biological activity.

Structural Data

PropertyValue
Molecular FormulaC20H20O3C_{20}H_{20}O_3
Molecular Weight320.38 g/mol
Chiral Centers3
C=O Bond Lengths1.191 Å, 1.198 Å
C-C Bond LengthsAverage 1.375 Å (phenyl), 1.525 Å (cyclopentanone)

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the realms of antitumor and anti-inflammatory effects.

Antitumor Activity

Studies have demonstrated that β-keto esters, including derivatives of this compound, show significant antitumor properties. The mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been shown to possess anti-inflammatory properties. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity.
  • Mechanistic Insights : Research conducted by Smith et al. (2020) illustrated that the compound activates apoptotic pathways via caspase-dependent mechanisms in human breast cancer cells.
  • In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.

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